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Compound Name: ) ]
methylphenylboronic acid

Cat. No.: B1466424

An In-depth Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxy-3-
methylphenylboronic acid, a specialized organoboron compound. We will delve into its
fundamental chemical properties, with a primary focus on its molecular weight and structural
attributes. The narrative explores its synthetic origins, practical handling considerations, and its
pivotal role as a building block in modern synthetic chemistry. The core of this document is
dedicated to its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of
carbon-carbon bond formation, particularly valued in the field of drug discovery and
development. This guide is intended for researchers, chemists, and professionals in the
pharmaceutical sciences who require a deep, practical understanding of this reagent's function
and application.

Compound Profile and Physicochemical Properties

2-Fluoro-6-methoxy-3-methylphenylboronic acid is a substituted arylboronic acid, a class of
compounds renowned for their utility in organic synthesis. The specific arrangement of fluoro,
methoxy, and methyl groups on the phenyl ring imparts distinct electronic and steric properties,
influencing its reactivity and stability.
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Property Value Source
Molecular Formula CsH10BFOs [1]
Molecular Weight 183.97 g/mol Calculated
CAS Number 1451392-12-3 [1]
Appearance White to off-white solid/powder  [2]
General Class Arylboronic Acid

Boronic acids are Lewis acids and can engage in reversible covalent bonding with
nucleophiles, a characteristic crucial for both their reactivity in cross-coupling and their
applications in medicinal chemistry.[3] At physiological pH, they typically exist in an uncharged,
trigonal planar form, but in basic aqueous solutions, they can convert to an anionic, tetrahedral

boronate species.[3]

Synthesis and Preparation

While specific synthesis routes for 2-Fluoro-6-methoxy-3-methylphenylboronic acid are
proprietary, the general and widely adopted method for preparing such multi-substituted
arylboronic acids involves a lithiation-boration sequence.

A plausible synthetic pathway would start with a correspondingly substituted aryl halide, such
as 1-bromo-2-fluoro-6-methoxy-3-methylbenzene. The process typically follows these steps:

o Lithiation: The aryl halide is treated with a strong organolithium base, such as n-butyllithium
(n-BulLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).
This deprotonates the most acidic proton or, more commonly, performs a lithium-halogen
exchange to generate a highly reactive aryllithium intermediate.

o Borylation: The aryllithium species is then quenched by adding an electrophilic boron source,
most commonly trimethyl borate (B(OMe)s) or triisopropyl borate.[4] The borate ester

intermediate is formed.

o Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an
acidic aqueous solution (e.qg., dilute HCI). This step cleaves the borate ester to yield the final
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2-Fluoro-6-methoxy-3-methylphenylboronic acid product.

The product is then typically isolated through extraction and purified by recrystallization or
column chromatography.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 2-Fluoro-6-methoxy-3-methylphenylboronic acid is as a
nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This
reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds,
particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that
shuttles between the Pd(0) and Pd(ll) oxidation states.[7][8] The cycle consists of three
fundamental steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an
organic halide (or triflate), forming a square planar Pd(Il) complex. This is often the rate-
limiting step.[7][8]

o Transmetalation: The boronic acid must first be activated by a base (e.g., K2COs, Cs2C0Os) to
form a more nucleophilic "ate" complex (boronate).[9] This boronate then transfers its
organic group (the 2-fluoro-6-methoxy-3-methylphenyl moiety) to the palladium center,
displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated from the metal center, forming the new C-C bond of the desired product. This step
regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Handling, Storage, and Stability

While boronic acids are more stable than many other organometallic reagents, proper handling
IS essential to ensure their integrity and reactivity.[2]

o Storage: 2-Fluoro-6-methoxy-3-methylphenylboronic acid should be stored in a tightly
sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an
inert atmosphere (e.g., nitrogen or argon).[10]

e Hygroscopicity: Boronic acids can be hygroscopic, meaning they absorb moisture from the
air.[11] Water can facilitate decomposition pathways.

o Decomposition Pathways:

o Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved
and replaced by a C-H bond, especially in the presence of moisture or under harsh pH
conditions.[12]

o Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a
boronic acid can dehydrate to form a stable six-membered boroxine ring (a cyclic trimer).
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This process is often reversible upon addition of water, but it alters the compound's
molecular weight and can complicate stoichiometry in reactions.[12]

Experimental Protocol: Representative Suzuki-
Miyaura Coupling

This section provides a generalized, step-by-step methodology for a Suzuki-Miyaura coupling

reaction using an arylboronic acid like the topic compound.

Workflow Overview
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1. Reaction Assembly
- Add Aryl Halide
- Add Boronic Acid
- Add Base (e.g., K2COs3)

2. Solvent & Degassing
- Add Solvent (e.g., Dioxane/H20)
- Purge with N2 or Ar for 15 min

:

3. Catalyst Addition
- Add Pd Catalyst (e.g., Pd(PPhs)a)
- Under positive N2 pressure

l

4. Reaction
- Heat to desired temp (e.g., 90 °C)
- Stir for 2-16 hours
- Monitor by TLC or LC-MS

:

5. Workup & Quench
- Cool to RT
- Add water & organic solvent (e.g., EtOAc)

i

6. Extraction & Drying
- Separate organic layer
- Wash with brine
- Dry over NazSOa

7. Purification
- Filter and concentrate solvent
- Purify via Flash Chromatography

i

8. Product Isolation
- Characterize final product
(NMR, MS)

Click to download full resolution via product page

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Step-by-Step Procedure

Materials:

Aryl Halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 eq)
2-Fluoro-6-methoxy-3-methylphenylboronic acid (1.2 eq)
Palladium Catalyst (e.g., Pd(PPhs)4) (0.02 - 0.05 eq)

Base (e.g., K2COs or Cs2CO0s) (2.0 - 3.0 eq)

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Reaction vessel (round-bottom flask), condenser, stir bar, heating mantle, and inert gas line
(N2 or Ar).

Procedure:

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and
condenser, add the aryl halide (1.0 eq), 2-Fluoro-6-methoxy-3-methylphenylboronic acid
(1.2 eq), and the base (2.0 eq).

Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas
(nitrogen or argon) for 10-15 minutes.

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

Catalyst Introduction: Briefly remove the septum and add the palladium catalyst under a
positive flow of inert gas. Reseal the vessel immediately.

Reaction Execution: Lower the flask into a preheated oil bath or heating mantle (e.g., 90 °C)
and stir vigorously.

Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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e Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash
it sequentially with water and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude residue using flash column chromatography on silica gel to
isolate the pure biaryl product.

Significance in Drug Discovery and Development

The boronic acid functional group has emerged as a critical pharmacophore in modern
medicinal chemistry. Its utility extends far beyond its role as a synthetic intermediate.

e Proteasome Inhibition: The first FDA-approved boronic acid-containing drug, Bortezomib
(Velcade), is a potent proteasome inhibitor used to treat multiple myeloma.[3][13] The boron
atom forms a reversible, stable tetrahedral complex with the N-terminal threonine residue in
the proteasome's active site, effectively blocking its function.

» Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, meaning they
can mimic the function and interactions of carboxylic acids in biological systems while having
different physicochemical properties.[3]

» Diverse Biological Targets: The ability of boron to interact with nucleophilic residues like
serine, threonine, and cysteine has led to the development of boronic acid-based inhibitors
for a wide range of enzymes, including B-lactamases and serine proteases.[13]

The use of building blocks like 2-Fluoro-6-methoxy-3-methylphenylboronic acid allows
medicinal chemists to rapidly synthesize libraries of complex molecules, enabling the
exploration of structure-activity relationships (SAR) and the optimization of lead compounds
into viable drug candidates.

Conclusion
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2-Fluoro-6-methoxy-3-methylphenylboronic acid, with a molecular weight of 183.97 g/mol ,
is a highly valuable and specialized reagent in organic synthesis. Its true power is realized
through its application in the Suzuki-Miyaura cross-coupling reaction, which provides an
efficient and reliable method for constructing complex molecular architectures. A thorough
understanding of its properties, handling requirements, and reaction mechanisms is essential
for any researcher aiming to leverage its capabilities, particularly in the demanding and
impactful field of pharmaceutical drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Fluoro-6-methoxy-3-methylphenylboronic acid
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1466424#2-fluoro-6-methoxy-3-methylphenylboronic-
acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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